molecular formula C14H14ClNO2S B11108849 N-benzyl-1-(3-chlorophenyl)methanesulfonamide

N-benzyl-1-(3-chlorophenyl)methanesulfonamide

Cat. No.: B11108849
M. Wt: 295.8 g/mol
InChI Key: BGAWZMYOKNARIH-UHFFFAOYSA-N
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Description

N-benzyl-1-(3-chlorophenyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzyl group attached to a methanesulfonamide moiety, with a 3-chlorophenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(3-chlorophenyl)methanesulfonamide typically involves the reaction of benzylamine with 3-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(3-chlorophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various N-alkylated sulfonamides, while oxidation can produce sulfonic acids .

Mechanism of Action

The mechanism of action of N-benzyl-1-(3-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the antimicrobial effects observed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-1-(3-chlorophenyl)methanesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-chlorophenyl group can enhance its antimicrobial properties compared to other sulfonamides .

Properties

Molecular Formula

C14H14ClNO2S

Molecular Weight

295.8 g/mol

IUPAC Name

N-benzyl-1-(3-chlorophenyl)methanesulfonamide

InChI

InChI=1S/C14H14ClNO2S/c15-14-8-4-7-13(9-14)11-19(17,18)16-10-12-5-2-1-3-6-12/h1-9,16H,10-11H2

InChI Key

BGAWZMYOKNARIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)CC2=CC(=CC=C2)Cl

Origin of Product

United States

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